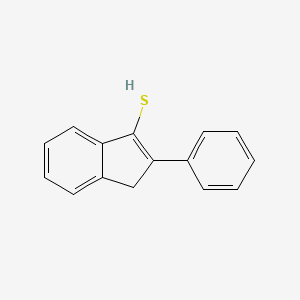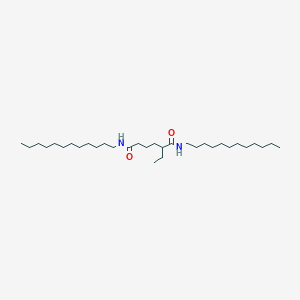![molecular formula C26H28O4 B14596359 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one CAS No. 59902-39-5](/img/structure/B14596359.png)
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is an organic compound characterized by its complex aromatic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-bis(benzyloxy)-2-methoxy-3-methylbenzene, which is then subjected to Friedel-Crafts acylation using butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxy-1-butanol: Shares the benzyloxy functional group and is used in similar synthetic applications.
1,4-Bis(decyloxy)benzene: Another aromatic compound with similar structural features but different applications.
Uniqueness: 1-[4,6-Bis(benzyloxy)-2-methoxy-3-methylphenyl]butan-1-one is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
59902-39-5 |
|---|---|
Molekularformel |
C26H28O4 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1-[2-methoxy-3-methyl-4,6-bis(phenylmethoxy)phenyl]butan-1-one |
InChI |
InChI=1S/C26H28O4/c1-4-11-22(27)25-24(30-18-21-14-9-6-10-15-21)16-23(19(2)26(25)28-3)29-17-20-12-7-5-8-13-20/h5-10,12-16H,4,11,17-18H2,1-3H3 |
InChI-Schlüssel |
OJUJBTCSQIBSIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1=C(C=C(C(=C1OC)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Octyloxy)-2-oxoethyl]disulfanyl}acetic acid](/img/structure/B14596279.png)
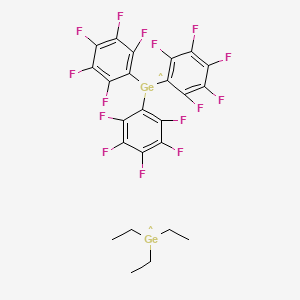
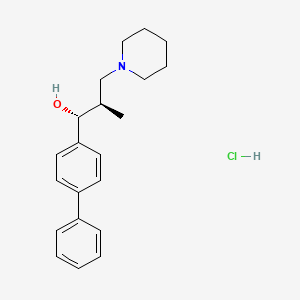
![2-Azaspiro[4.5]decane-1,3-dione, 2-(methylphenylamino)-](/img/structure/B14596304.png)
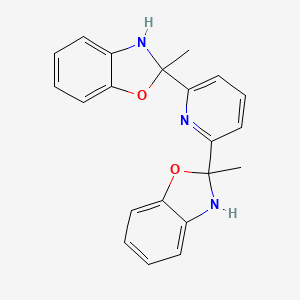
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)ethyl]phosphanium iodide](/img/structure/B14596323.png)
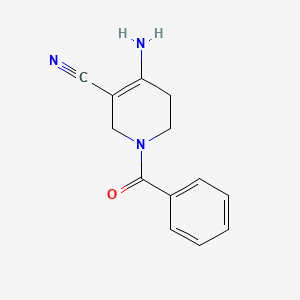



![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 3,5,6-trimethyl-](/img/structure/B14596354.png)
